

Kinetic Analysis of Proteasome Chymotrypsin-Like Activity with a Fluorogenic Substrate

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Compound of Interest

Compound Name: *N-Succinyl-Ile-Ile-Trp-AMC*

Cat. No.: B12405710

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. Its activity is essential for various cellular processes, including cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidyl-glutamyl peptide-hydrolyzing activity). The chymotrypsin-like activity is often the most prominent and is a primary target for therapeutic intervention in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and protocols for the kinetic analysis of the chymotrypsin-like activity of the proteasome using the fluorogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by the proteasome, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released, providing a sensitive and continuous measure of enzyme activity. While the user requested information on

N-Succinyl-Ile-Ile-Trp-AMC, extensive research indicates that Suc-LLVY-AMC is the well-established and characterized substrate for this application. Therefore, all protocols and data herein refer to the use of Suc-LLVY-AMC.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to the Tyrosine residue in Suc-LLVY-AMC by the chymotrypsin-like activity of the proteasome. This releases the fluorophore AMC, which can be quantified by measuring the increase in fluorescence intensity over time. The initial rate of the reaction is directly proportional to the proteasome activity under conditions of substrate saturation. Kinetic parameters, such as the Michaelis constant (K_m) and the maximal velocity (V_{max}), can be determined by measuring the reaction rates at various substrate concentrations.

Data Presentation

The following table summarizes typical kinetic parameters reported for the hydrolysis of Suc-LLVY-AMC by the 20S and 26S proteasomes. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, pH, temperature, and the source and purity of the proteasome.

Proteasome Type	Substrate	K_m (μM)	kcat (s^{-1})	V_{max} (relative units)	Reference
20S (Rabbit)	Suc-LLVY-AMC	83 ± 10	0.8 ± 0.1	Not Reported	[1]
26S (Human)	Suc-LLVY-AMC	25 - 50	Not Reported	Varies	[2]
20S (Bovine)	Suc-LLVY-AMC	~20-40	Not Reported	Varies	[3]

Note: V_{max} is dependent on the enzyme concentration ($[E]$) and is related to the catalytic constant (kcat) by the equation $V_{max} = kcat * [E]$. Therefore, kcat is a more fundamental measure of catalytic efficiency.

Experimental Protocols

Materials and Reagents

- Purified 20S or 26S proteasome
- N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)
- Dimethyl sulfoxide (DMSO)
- Proteasome Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP (for 26S proteasome), 1 mM DTT
- Proteasome Inhibitor (e.g., MG132 or Bortezomib) for control experiments
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm

Preparation of Reagents

- Suc-LLVY-AMC Stock Solution (10 mM): Dissolve the required amount of Suc-LLVY-AMC in DMSO. Store in small aliquots at -20°C, protected from light.
- Proteasome Stock Solution: Reconstitute or dilute the purified proteasome in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10% glycerol). Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Store in aliquots at -80°C.
- AMC Standard Curve: Prepare a 1 mM AMC stock solution in DMSO. From this, create a series of dilutions in Proteasome Assay Buffer to generate a standard curve (e.g., 0-10 μM). This is used to convert relative fluorescence units (RFU) to the concentration of product formed.

Experimental Procedure for Kinetic Analysis

- Prepare Substrate Dilutions: On the day of the experiment, thaw the 10 mM Suc-LLVY-AMC stock solution and prepare a series of dilutions in Proteasome Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 120, 160, 200 μM).

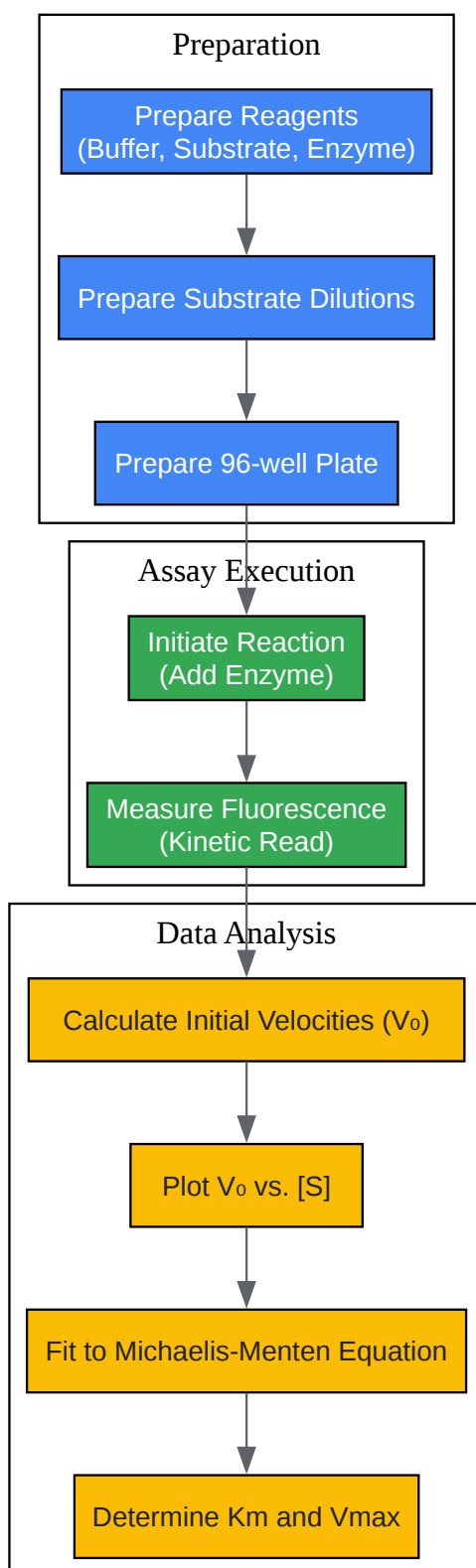
- Set up the Assay Plate:
 - Add 50 μ L of each substrate dilution to triplicate wells of a 96-well black microplate.
 - Add 50 μ L of Proteasome Assay Buffer without substrate to triplicate wells for a "no substrate" control.
 - To a separate set of wells containing the highest substrate concentration, add a proteasome inhibitor to a final concentration known to be effective (e.g., 10 μ M MG132) to serve as an inhibitor control.
- Enzyme Addition and Measurement:
 - Prepare a working solution of the proteasome in pre-warmed (37°C) Proteasome Assay Buffer. The final concentration of the proteasome in the well should be in the low nanomolar range (e.g., 1-5 nM), which should be optimized for a linear reaction rate over the desired time course.
 - Initiate the reaction by adding 50 μ L of the proteasome working solution to all wells. The final reaction volume will be 100 μ L.
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

Data Analysis

- Calculate Initial Reaction Velocities (V_0):
 - For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
 - Determine the initial linear portion of each curve and calculate the slope. This slope represents the initial velocity (V_0) in RFU/min.
 - Convert V_0 from RFU/min to μ mol/min using the slope of the AMC standard curve.

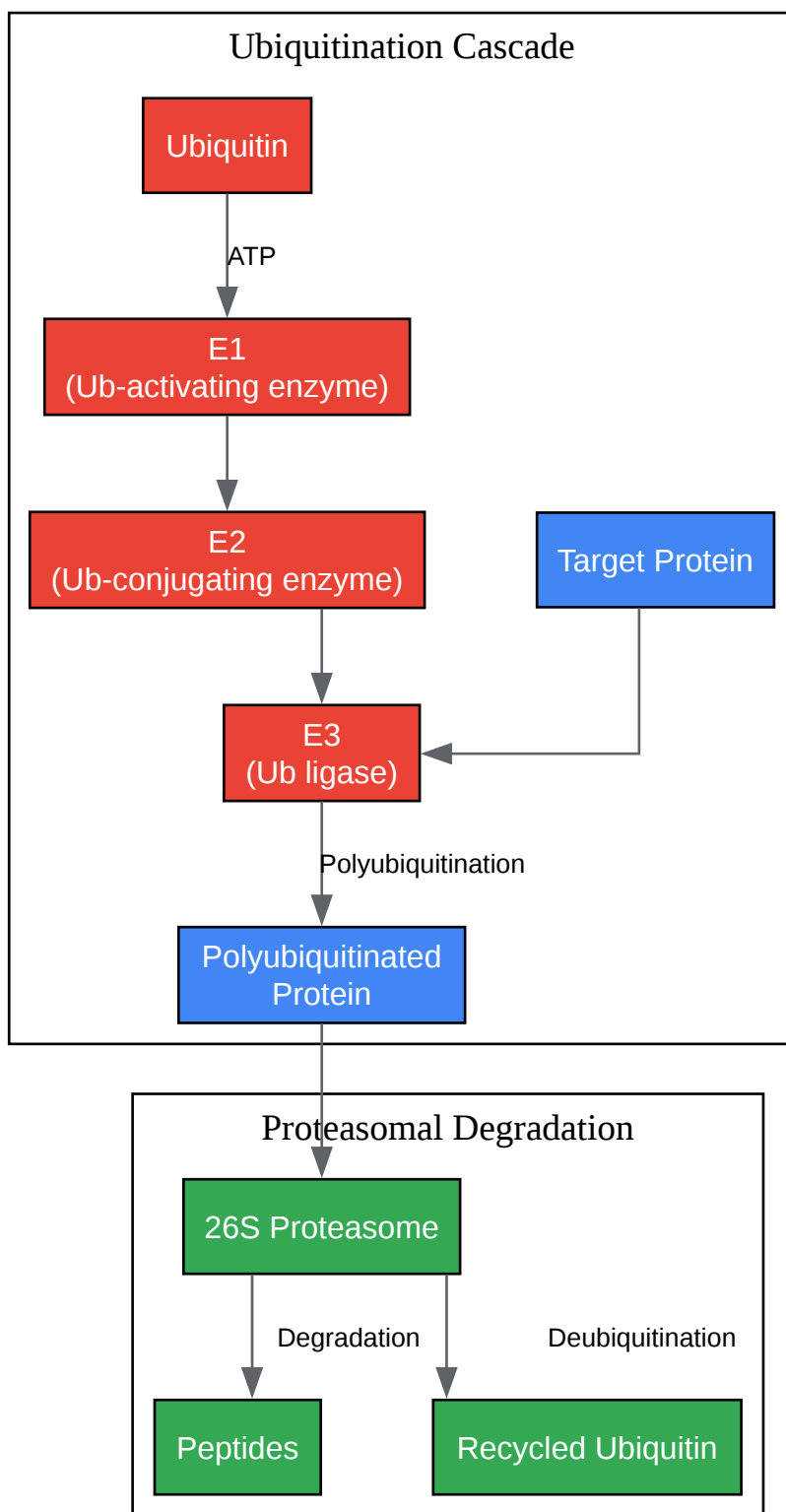
- Determine Kinetic Parameters (K_m and V_{max}):
 - Plot the initial velocities (V_o) against the corresponding substrate concentrations ($[S]$).
 - Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): $V_o = (V_{max} * [S]) / (K_m + [S])$
 - From the fit, determine the values for K_m and V_{max} .
 - Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot ($1/V_o$ vs. $1/[S]$), to estimate K_m and V_{max} .

Mandatory Visualizations



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Caption: Experimental workflow for the kinetic analysis of proteasome activity.



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Caption: The Ubiquitin-Proteasome Signaling Pathway.

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